Benzyl 2-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate

Descripción general

Descripción

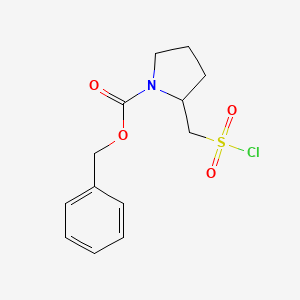

Benzyl 2-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H16ClNO4S and its molecular weight is 317.79 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Chemical Structure and Properties

The molecular formula of Benzyl 2-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate is C₁₃H₁₅ClO₄S, with a molecular weight of approximately 317.79 g/mol. The presence of the chlorosulfonyl group is particularly notable for its reactivity in various chemical transformations, which can lead to diverse applications in medicinal chemistry and organic synthesis.

1. Antimicrobial Properties

Research indicates that compounds containing piperidine and chlorosulfonyl groups exhibit antimicrobial activities. Although specific data on this compound is sparse, related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

2. Cytotoxicity and Anticancer Potential

Some derivatives of pyrrolidine have been studied for their cytotoxic effects on cancer cells. For instance, certain sulfonamide compounds have shown significant inhibition of cancer cell growth, indicating that this compound could be explored for its potential as an anticancer agent .

3. Mechanistic Insights

While direct studies on the mechanism of action for this compound are lacking, the chlorosulfonyl group’s electrophilic nature suggests it might interact with nucleophiles in biological systems, potentially leading to cellular responses such as apoptosis or necrosis in targeted cells .

Case Studies and Research Findings

Aplicaciones Científicas De Investigación

Medicinal Chemistry

BCMP has garnered attention as a precursor for synthesizing biologically active compounds. Its unique structure allows for modifications that can lead to new therapeutic agents targeting various diseases, including bacterial infections and cancer. The chlorosulfonyl group is particularly noteworthy for its ability to participate in nucleophilic substitutions and other reactions that can enhance the biological activity of derived compounds.

Case Studies in Medicinal Applications

- Antimicrobial Agents : Research indicates that compounds containing similar structural motifs exhibit antimicrobial properties. BCMP's derivatives could potentially be explored as new antibiotics or antifungal agents.

- Cancer Therapeutics : The reactivity of the chlorosulfonyl group may facilitate the development of targeted therapies against cancer cells, potentially leading to compounds that can inhibit tumor growth or induce apoptosis in malignant cells.

Organic Synthesis

BCMP serves as a versatile reagent in organic synthesis due to its ability to undergo various reactions:

- Nucleophilic Substitution Reactions : The chlorosulfonyl moiety can react with nucleophiles, enabling the formation of more complex structures.

- Formation of Sulfonamides : BCMP can be used to synthesize sulfonamide derivatives, which are important in pharmaceuticals due to their antibacterial properties.

Synthetic Pathways

The synthesis of BCMP typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the chlorosulfonyl group. Various synthetic strategies have been optimized to enhance yield and purity, making it a valuable building block in chemical research.

While extensive research on BCMP's biological activities is still lacking, preliminary studies suggest its potential as an arginase inhibitor. Arginase plays a critical role in the urea cycle and is implicated in various pathological conditions, including cancer and cardiovascular diseases. Inhibiting this enzyme could lead to therapeutic advancements.

Comparison with Related Compounds

To understand BCMP's unique features better, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | Similar piperidine structure | Different position of chlorosulfonyl group |

| Benzyl (S)-2-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate | Pyrrolidine instead of piperidine | Potentially different biological activity |

| Benzyl 2-(chlorosulfonyl)ethylcarbamate | Carbamate functional group | Different reactivity due to carbamate |

| Tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate | Tert-butyl substitution | May exhibit different solubility and stability |

This table highlights how BCMP stands out due to its specific structural elements and potential applications.

Propiedades

IUPAC Name |

benzyl 2-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S/c14-20(17,18)10-12-7-4-8-15(12)13(16)19-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSXSKWRWQOOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001170703 | |

| Record name | Phenylmethyl 2-[(chlorosulfonyl)methyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001170703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240529-52-5 | |

| Record name | Phenylmethyl 2-[(chlorosulfonyl)methyl]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240529-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 2-[(chlorosulfonyl)methyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001170703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.